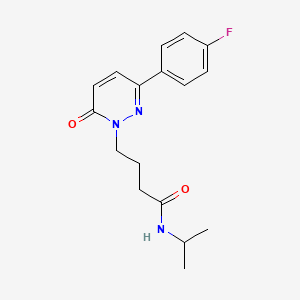![molecular formula C28H27F3N4O7 B3002991 2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate CAS No. 1351613-80-3](/img/structure/B3002991.png)
2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structures that are commonly found in organic chemistry, including a trifluoromethyl group, an imidazole ring, a piperidine ring, and an isoindoline-1,3-dione structure . These structures are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Molecular Interactions and Solvent Studies
- Ultrasonic investigations have been conducted to understand molecular interactions of compounds structurally similar to the specified chemical, particularly in different solvents. These studies provide insights into drug transmission and absorption (Tekade, Bajaj, & Tale, 2019).
Complex Formation with Metals
- Research has explored the formation of complexes with metals such as Sr(II), Cr(II), and Al(III) using ligands structurally related to the specified compound. This research is of interest to specialists in coordination chemistry (Tekade et al., 2018).
Synthesis and Characterization
- Various studies focus on the synthesis of compounds structurally similar to the specified chemical. These include synthesizing isoindoline-1,3-diones and evaluating their properties such as purity, structure, and potential applications in fields like electroluminescent layers and as corrosion inhibitors (Xiaoguang & Du-lin, 2005), (Dobrikov et al., 2011), (Chadli et al., 2017).
Antimicrobial and Herbicidal Applications
- Some studies have synthesized derivatives of isoindoline-1,3-dione and evaluated their biological activities, including antimicrobial properties (Sankhe & Chindarkar, 2021). Others have investigated the herbicidal activity of related compounds, which can serve as a basis for developing new herbicides (Huang et al., 2005).
Pharmacokinetics and Cancer Research
- There is research into the pharmacokinetics of novel inhibitors, which can be relevant for the development of treatments for conditions like cancer. This includes studying the enzymatic hydrolysis in plasma and its effect on clearance rates (Teffera et al., 2013).
Safety And Hazards
Future Directions
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the presence of several functional groups and structures that are commonly found in biologically active compounds, it could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
oxalic acid;2-[3-oxo-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3.C2H2O4/c27-26(28,29)25-30-21-7-3-4-8-22(21)33(25)15-17-9-12-31(13-10-17)16-18(34)11-14-32-23(35)19-5-1-2-6-20(19)24(32)36;3-1(4)2(5)6/h1-8,17H,9-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUIFNFQELWWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)CCN4C(=O)C5=CC=CC=C5C4=O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)
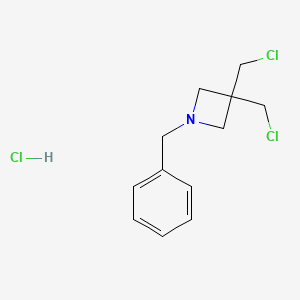
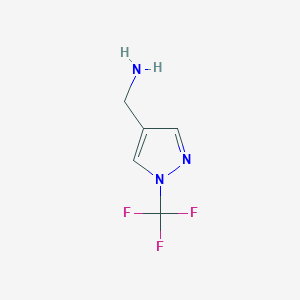
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
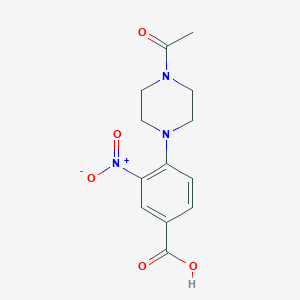
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
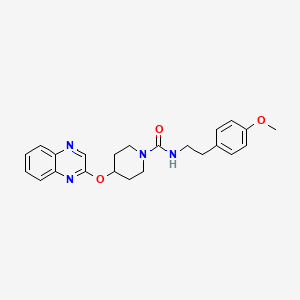
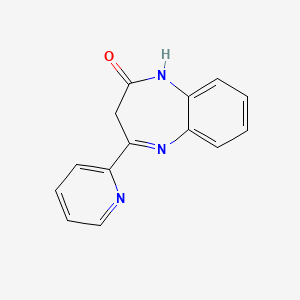
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
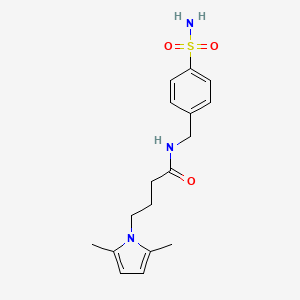
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)
